molecular formula C12H12F3NO2 B3236169 Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid CAS No. 1363594-80-2

Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3236169
CAS No.: 1363594-80-2
M. Wt: 259.22
InChI Key: MFKDNBMRBWNZTH-ZJUUUORDSA-N
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Description

Trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. The compound’s trans configuration (3S,4R stereochemistry) is critical for its stereochemical interactions in biological systems . It is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and receptor ligands due to the trifluoromethyl group’s metabolic stability and electron-withdrawing properties . The hydrochloride salt form (CAS 1049978-66-6) enhances solubility for pharmacological testing .

Properties

IUPAC Name

(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKDNBMRBWNZTH-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (TFPP-COOH) is a chemical compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure significantly influences its electronic properties, enhancing its lipophilicity and metabolic stability, which are critical for drug development.

Structural Characteristics

  • Molecular Formula : C₁₂H₁₂F₃NO₂
  • Molecular Weight : Approximately 259.22 g/mol
  • Functional Groups : Pyrrolidine ring, carboxylic acid, trifluoromethyl group

The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the biological activity of compounds by improving their solubility and stability in biological systems .

Pharmacological Potential

Research indicates that TFPP-COOH has potential applications in various therapeutic areas, particularly in neurological disorders. The compound has been investigated for its interactions with specific biological targets, which may lead to insights into its therapeutic efficacy.

  • Binding Affinity Studies : Interaction studies have shown that TFPP-COOH exhibits notable binding affinity towards various receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications .
  • Inhibition Studies : Preliminary findings suggest that TFPP-COOH may exhibit inhibitory effects on certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). This could position it as a candidate for anti-inflammatory therapies .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of TFPP-COOH against various cancer cell lines. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against MCF-7 breast cancer cells, suggesting that TFPP-COOH may also possess anticancer properties .

Case Study 1: Antagonistic Activity

A study explored the antagonistic properties of TFPP-COOH analogs against specific neuropeptide receptors involved in stress responses and appetite control. The results indicated that modifications to the phenyl ring significantly affected the activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of TFPP-COOH with various protein targets. These studies revealed potential hydrogen and halogen bonding interactions due to the electron-withdrawing nature of the trifluoromethyl group, which could enhance binding affinity and specificity towards target proteins .

Applications in Research

TFPP-COOH is widely utilized in several research domains:

  • Pharmaceutical Development : It serves as a crucial intermediate in synthesizing novel pharmaceuticals targeting neurological disorders.
  • Organic Synthesis : The compound is employed in organic chemistry for preparing complex molecules, allowing researchers to explore new chemical reactions and pathways.
  • Material Science : Its unique properties make it valuable for developing advanced materials with enhanced thermal stability and mechanical properties.

Summary of Research Findings

Study FocusFindings
Binding AffinityNotable interactions with various biological targets; potential for therapeutic applications
Enzyme InhibitionPossible inhibitory effects on COX and LOX enzymes; implications for anti-inflammatory therapies
CytotoxicityDemonstrated cytotoxic effects against cancer cell lines; further investigation needed
Structural OptimizationModifications to phenyl ring influence biological activity; critical for drug design

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituent type and position on the phenyl ring. Key examples include:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Trans-4-(4-(CF₃)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 1049978-66-6 4-CF₃ C₁₂H₁₂ClF₃NO₂ 297.68 Density: 1.331 g/cm³; Boiling point: 356.2°C
trans-4-(2-(CF₃)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 1049978-59-7 2-CF₃ C₁₂H₁₂ClF₃NO₂ 297.68 Similar polarity but altered steric interactions
trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 1392211-27-6 4-OCH₃ C₁₂H₁₆ClNO₃ 257.71 Electron-donating group; lower metabolic stability
Trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid 1047651-77-3 4-F C₁₁H₁₂FNO₂ 209.22 Smaller substituent; reduced lipophilicity

Key Observations :

  • Trifluoromethyl Position : The para-CF₃ group (4-CF₃) optimizes electronic effects and steric bulk for target binding, while the ortho-CF₃ (2-CF₃) may introduce unfavorable steric hindrance .
  • Substituent Type : Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability and binding affinity compared to electron-donating groups (e.g., -OCH₃) .
  • Salt Forms : Hydrochloride salts (e.g., CAS 1049978-66-6) improve aqueous solubility, critical for in vitro assays .

Physicochemical Properties

  • Density and Boiling Point : The hydrochloride salt of the target compound has a density of 1.331 g/cm³ and a high boiling point (356.2°C), reflecting strong intermolecular forces due to the -CF₃ group and ionic character . In contrast, 4-(Trifluoromethyl)-3-pyridinecarboxylic acid (a heterocyclic analogue) has a higher density (1.48 g/cm³) and lower molecular weight (191.11 g/mol) .
  • Melting Points : The target compound’s melting point is unspecified, but its pyridinecarboxylic acid analogue melts at 147°C, suggesting similar thermal stability .

Q & A

Basic: What are the established synthetic routes for Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step process:

Boc Protection : Start with tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen to prevent unwanted side reactions. For example, Trans-1-Boc-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is synthesized via palladium-catalyzed coupling of Boc-protected pyrrolidine intermediates with 4-(trifluoromethyl)phenylboronic acid .

Coupling Reactions : Use Suzuki-Miyaura cross-coupling or Ullmann-type reactions for aryl group introduction. Catalysts like Pd(PPh₃)₄ or CuI in solvents such as DMF or toluene are common .

Deprotection : Remove the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid .
Optimization Tips :

  • Catalyst Loading : Reduce Pd catalyst to 2-5 mol% to minimize costs and byproducts.
  • Solvent Choice : Use anhydrous DMF for higher yields in coupling steps .
  • Purification : Employ reverse-phase HPLC or recrystallization (e.g., HCl salt formation) to achieve >95% purity .

Basic: Which analytical techniques are most effective for characterizing the stereochemical purity and structural integrity of this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm regiochemistry using coupling constants (e.g., trans-configuration shows distinct diastereotopic proton splitting) .
  • ¹⁹F NMR : Verify the presence and position of the trifluoromethyl group (δ ≈ -60 to -65 ppm for para-substitution) .

Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H with hexane:isopropanol (90:10) mobile phase .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 290.09 for C₁₂H₁₁F₃NO₂) .

X-ray Crystallography : Resolve absolute configuration, particularly for hydrochloride salts (e.g., CAS 1049978-66-6) .

Advanced: How does the para-substitution of the trifluoromethyl group on the phenyl ring influence the compound's reactivity in nucleophilic reactions compared to meta-substituted analogs?

Methodological Answer:
The para-substituted trifluoromethyl group exerts strong electron-withdrawing effects, which:

Enhance Electrophilicity : Stabilizes transition states in SNAr reactions, increasing reactivity at the pyrrolidine nitrogen compared to meta-substituted analogs .

Steric Effects : Para-substitution minimizes steric hindrance, enabling easier access to the pyrrolidine core in cross-coupling reactions. Meta-substitution may lead to torsional strain, reducing yields by 15-20% .
Experimental Validation :

  • Compare reaction rates of para- (CAS 1049978-66-6) and meta-substituted (CAS 1049978-65-5) analogs in amidation reactions using kinetic studies .

Advanced: What strategies are employed to resolve discrepancies in biological activity data observed across different studies?

Methodological Answer:
Discrepancies often arise from:

Purity Variability : Use orthogonal purification (e.g., HPLC + recrystallization) to ensure ≥98% purity .

Assay Conditions : Standardize buffer pH (e.g., 7.4 for enzyme assays) and control for temperature (±0.5°C).

Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., decarboxylation under acidic conditions) .

Statistical Analysis : Apply ANOVA or Bayesian modeling to account for inter-lab variability in IC₅₀ measurements .

Advanced: In computational studies, which molecular descriptors are critical for predicting the binding affinity of this compound to target enzymes?

Methodological Answer:
Key descriptors include:

Electrostatic Potential Maps : Highlight the electron-deficient trifluoromethyl group’s role in halogen bonding with enzyme active sites .

Torsional Angles : Optimize the dihedral angle between the phenyl and pyrrolidine rings (ideal: 45-60°) to minimize steric clashes .

LogP Calculations : Predict membrane permeability (experimental LogP ≈ 2.1) using software like Schrodinger’s QikProp .
Validation :

  • Compare docking scores (Glide SP) with experimental Ki values for COX-2 or kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

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